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Introduction

Chronic Myelomonocytic Leukemia (CMML) is a hematologic malignancy with features of both
myelodysplastic syndromes (MDS) and myeloproliferative neoplasms (MPN). A significant
portion of CMML patients harbor mutations in genes encoding RNA splicing factors, such as
SF3B1, SRSF2, and U2AF1. These mutations represent a promising therapeutic target. H3B-
8800 is an orally bioavailable small molecule that modulates the SF3b complex, a core
component of the spliceosome.[1][2] Preclinical and clinical studies have explored the
application of H3B-8800 in myeloid malignancies, including CMML, with a particular focus on
tumors carrying spliceosome mutations.[3][4]

This document provides detailed application notes and protocols for the use of H3B-8800 in
CMML research, based on published preclinical and clinical data.

Mechanism of Action

H3B-8800 binds to the SF3b complex, modulating its activity and inducing alterations in RNA
splicing.[1][2] In cancer cells with spliceosome mutations, there is a dependency on the
remaining wild-type spliceosome function for survival. H3B-8800 is hypothesized to further
disrupt the already compromised splicing process in these cells, leading to a synthetic lethal
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effect.[1][5] Preclinical studies have demonstrated that H3B-8800 preferentially inhibits the
growth of cancer cells with splicing factor mutations.[2][6] The mechanism for this selectivity is
thought to be the retention of short, GC-rich introns, which are enriched in genes encoding
spliceosome components themselves, thus amplifying the deleterious effect on splicing.[7]
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Caption: Mechanism of H3B-8800 in spliceosome-mutant CMML cells.

Data Presentation
Preclinical Efficacy of H3B-8800
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Mutation
Model System Treatment Outcome Reference
Status
Isogenic K562 Inhibition of
o SF3B1K700E H3B-8800 (oral) [8]
Cells (in vivo) tumor growth
CMML Patient- H3B-8800 (8 o
) Reduction in
Derived SRSF2-mutant mg/kg, oral, 10 ] [1]
leukemic burden
Xenograft (PDX) days)
CMML Patient- ] H3B-8800 (8 No significant
) Wild-Type o
Derived ) mg/kg, oral, 10 reduction in [1]
Spliceosome

Xenograft (PDX)

days)

leukemic burden

Clinical Activity of H3B-8800 in Myeloid Malignancies

(Phase 1)

Number of Patients

Reference

Patient Population

Key Outcomes

No objective complete

MDS, AML, CMML 84 or partial responses [1107]
by IWG criteria.
RBC Transfusion- Achieved transfusion
Dependent Patients 9 independence for =8 [1]
(MDS or CMML) weeks.
5 patients
MDS Patients with 15 experienced RBC 7]
SF3B1 mutations transfusion
independence.
One patient had a
CMML Patients 4 durable platelet [1]

response.

Experimental Protocols
In Vitro Cell Viability Assay
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This protocol is adapted from studies on leukemia cell lines.[9]
1. Cell Culture:

e Culture CMML patient-derived cells or a suitable CMML cell line in appropriate media
supplemented with fetal bovine serum and cytokines.

» Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. H3B-8800 Treatment:

e Prepare a stock solution of H3B-8800 in DMSO.

e Seed cells in 96-well plates at a density of 1 x 105 cells/mL.

o Treat cells with a range of H3B-8800 concentrations (e.g., 1 nM to 100 nM) or DMSO as a
vehicle control.

3. Viability Assessment:
o After 48-72 hours of incubation, assess cell viability using a preferred method:

o Annexin V/Propidium lodide (PI) Staining: Stain cells with Annexin V and Pl and analyze
by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.

o CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to
measure ATP levels as an indicator of cell viability.

4. Data Analysis:
o Calculate the percentage of viable cells relative to the vehicle control.

o Determine the IC50 (half-maximal inhibitory concentration) value for H3B-8800.

Seed cells in Treat with H3B-8800 Incubate for Assess Cell Viability > Data Analysis >
96-well plates (various concentrations) 48-72 hours (e.g., Flow Cytometry, Luminescence) (IC50 determination)
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Caption: Workflow for in vitro cell viability assay.

CMML Patient-Derived Xenograft (PDX) Model

This protocol is based on methodologies described for establishing and treating CMML PDX
models.[1][3][10]

1. Animal Model:

¢ Use immunodeficient mice such as NOD/SCID/IL2Rynull (NSG) or NSG-SGM3 (NSGS)
mice, which support the engraftment of human hematopoietic cells.[3][10]

2. Engraftment of CMML Cells:

e Obtain mononuclear cells from the bone marrow or peripheral blood of CMML patients.
o Optionally, enrich for CD34+ progenitor cells.

o Sublethally irradiate recipient mice (200-250 cGy).

¢ Inject 1-5 x 106 mononuclear cells or a specified number of CD34+ cells intravenously or via
intrafemoral injection.

3. Monitoring Engraftment:

e Monitor human cell engraftment by flow cytometric analysis of peripheral blood for the
human CD45 marker (hCD45+).

e Begin treatment when hCD45+ cells reach a predetermined level (e.g., >3%).[1]
4. H3B-8800 Treatment:
o Prepare H3B-8800 for oral gavage in a suitable vehicle.

o Administer H3B-8800 orally at a dose of 8 mg/kg daily for a 10-day period (e.g., two 5-day
cycles with a 2-day break).[1]

e Treat a control group with the vehicle only.
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5. Assessment of Efficacy:

e Monitor leukemic burden by measuring the percentage of hCD45+ cells in peripheral blood,
bone marrow, and spleen at the end of the study.

» Analyze immunophenotypically defined leukemia-initiating cells in the bone marrow.[1]
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Caption: Workflow for CMML patient-derived xenograft (PDX) model.
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Pharmacodynamic Assay for Splicing Modulation

This protocol describes a method to assess the in vivo target engagement of H3B-8800.[1][11]
. Sample Collection:

From H3B-8800-treated and vehicle-treated mice in the PDX study, harvest tissues such as
bone marrow or spleen.

Isolate human CD45+ cells from these tissues using magnetic-activated cell sorting (MACS)
or fluorescence-activated cell sorting (FACS).

. RNA Extraction:
Extract total RNA from the isolated hCD45+ cells using a standard RNA extraction Kkit.
Assess RNA quality and quantity.

. Reverse Transcription:
Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

. Quantitative PCR (qPCR):

Use a TagMan Low Density Array (TLDA) or custom gPCR assays to quantify the expression
of:

o Pre-mRNA and mature mRNA of genes known to be affected by SF3B1 modulation (e.qg.,
MBD4).[11]

o Aberrant splice variants induced by specific splicing factor mutations (e.g., MAP3K7
aberrant junction in SF3B1-mutant cells).[11]

Normalize the expression data to a housekeeping gene.
. Data Analysis:

Compare the levels of pre-mRNA, mature mRNA, and aberrant splice variants between
H3B-8800-treated and vehicle-treated groups to determine the extent of splicing modulation.
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Conclusion

H3B-8800 represents a targeted therapeutic strategy for CMML, particularly for patients with
mutations in splicing factor genes. The protocols outlined in this document provide a framework
for preclinical evaluation of H3B-8800 and other splicing modulators in CMML. While clinical
responses in CMML have been limited to date, the demonstration of target engagement and
clinical benefit in some patients with myeloid malignancies warrants further investigation into
predictive biomarkers and potential combination therapies.
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Available at: [https://www.benchchem.com/product/b607913#h3b-8800-application-in-
chronic-myelomonocytic-leukemia-cmml-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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